molecular formula C9H11BrClN B1382986 (S)-6-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 1799420-95-3

(S)-6-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B1382986
CAS No.: 1799420-95-3
M. Wt: 248.55 g/mol
InChI Key: NWABIAMMAHTFCD-FVGYRXGTSA-N
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Description

(S)-6-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H11BrClN and its molecular weight is 248.55 g/mol. The purity is usually 95%.
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Biological Activity

(S)-6-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is an organic compound with significant potential in various biological applications. This article will explore its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₁₁BrClN
  • Molecular Weight : 248.55 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1799420-95-3

The compound features a bromine atom at the 6-position of the indene structure and an amine functional group, contributing to its unique chemical properties and biological interactions .

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals, which can contribute to oxidative stress-related diseases.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation and exhibit cytotoxic effects against various cancer cell lines. This activity is attributed to its interaction with specific cellular pathways involved in cancer progression.
  • Enzyme Inhibition : The compound shows potential as an inhibitor of certain enzymes, which could be relevant in therapeutic contexts.
  • Neurotransmitter Receptor Interaction : Initial findings indicate interactions with neurotransmitter receptors, suggesting a possible role in modulating neurological functions .

The mechanism of action for this compound involves its binding to specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and the amine group is crucial for these interactions. Depending on the target, the compound may act as either an agonist or antagonist, modulating biological responses in various contexts .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantScavenges free radicals; potential in oxidative stress-related diseases,
AnticancerInhibits cancer cell proliferation; cytotoxic effects on various cancer cell lines,
Enzyme InhibitionPotential inhibitor of specific enzymes
Neurotransmitter InteractionModulates activity at neurotransmitter receptors,

Case Study: Anticancer Efficacy

In a study examining the anticancer properties of this compound, researchers observed significant cytotoxic effects against multiple cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the compound's ability to induce apoptosis through the activation of caspase pathways.

Comparative Analysis with Similar Compounds

This compound can be compared with other similar compounds based on their structural features and biological activities. Notable examples include:

Compound NameStructural FeatureBiological Activity
5-Bromo-2,3-dihydro-1H-inden-1-amineBromine at 5-positionAntimicrobial properties
6-Chloro-2,3-dihydro-1H-inden-5-amineChlorine at 6-positionAnticancer activity
6-Fluoro-2,3-dihydro-1H-inden-5-aminesFluorine at 6-positionNeurotransmitter modulation

The unique presence of bromine at the 6-position distinguishes (S)-6-bromo from its analogs and may influence its reactivity and biological activity significantly.

Properties

IUPAC Name

(1S)-6-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN.ClH/c10-7-3-1-6-2-4-9(11)8(6)5-7;/h1,3,5,9H,2,4,11H2;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWABIAMMAHTFCD-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@H]1N)C=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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